molecular formula C11H13NO3 B12654014 Ethyl ((4-methoxyphenyl)methylene)-carbamate CAS No. 81977-68-6

Ethyl ((4-methoxyphenyl)methylene)-carbamate

Cat. No.: B12654014
CAS No.: 81977-68-6
M. Wt: 207.23 g/mol
InChI Key: CDBOLBWUDUAOPR-XYOKQWHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate typically involves the reaction of ethyl carbamate with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-methoxyphenyl)methylene]-carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [(4-methoxyphenyl)methylene]-carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl [(4-methoxyphenyl)methylene]-carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl [(4-methoxyphenyl)methylene]-carbamate can be compared with other similar compounds such as:

    Ethyl carbamate: A simpler compound with similar reactivity but different applications.

    4-Methoxybenzaldehyde: A precursor in the synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate.

    Carbamate derivatives: Other carbamate compounds with varying substituents that exhibit different chemical and biological properties.

The uniqueness of ethyl [(4-methoxyphenyl)methylene]-carbamate lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

81977-68-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3/b12-8+

InChI Key

CDBOLBWUDUAOPR-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)N=CC1=CC=C(C=C1)OC

Origin of Product

United States

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